N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea: is a compound with the molecular formula C16H28N2O3SSi and a molecular weight of 356.6 g/mol It is a thiourea derivative that contains both phenyl and triethoxysilylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea typically involves the reaction of 3-(triethoxysilyl)propylamine with phenyl isothiocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(triethoxysilyl)propylamine+phenyl isothiocyanate→N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation reactions of the triethoxysilyl group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Siloxane bonds and related siloxane compounds.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The thiourea moiety can participate in redox reactions, while the triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks.
Vergleich Mit ähnlichen Verbindungen
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
- Bis[3-(triethoxysilyl)propyl]urea
Comparison: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea is unique due to the presence of both phenyl and triethoxysilylpropyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a combination of thiourea and siloxane functionalities, making it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
42168-35-4 |
---|---|
Molekularformel |
C16H28N2O3SSi |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
1-phenyl-3-(3-triethoxysilylpropyl)thiourea |
InChI |
InChI=1S/C16H28N2O3SSi/c1-4-19-23(20-5-2,21-6-3)14-10-13-17-16(22)18-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,17,18,22) |
InChI-Schlüssel |
FCRKPFWOVIAWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=S)NC1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.